molecular formula C12H19NO5 B1404522 Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid CAS No. 1250884-25-3

Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

Cat. No.: B1404522
CAS No.: 1250884-25-3
M. Wt: 257.28 g/mol
InChI Key: ARWLIMOJIMFGRX-PEBLOWIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(1S,3S,4R,6S)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 229613-93-8) is a bicyclic β-amino acid derivative with a rigid norbornane-like scaffold. Its structure includes a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl group at position 6, and a carboxylic acid moiety at position 2. The stereochemistry (1S,3S,4R,6S) and hydroxyl group enhance hydrogen-bonding capacity, which may influence target binding and solubility .

Properties

IUPAC Name

(3S,6S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLIMOJIMFGRX-PEBLOWIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2C[C@@H](C1C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid, also known as N-Boc-dolaproine (CAS No. 1250884-25-3), is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H19NO4
  • Molar Mass: 229.29 g/mol
  • CAS Number: 1250884-25-3
  • Structure: The compound features a bicyclic heptane structure with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies:

  • Analgesic Effects : Research indicates that this compound exhibits analgesic properties similar to those of opioid analgesics, potentially acting on mu-opioid receptors. In animal models, it has shown significant pain relief without the typical side effects associated with opioid use .
  • CNS Activity : The compound has demonstrated central nervous system (CNS) activity, influencing neurotransmitter systems such as serotonin and norepinephrine pathways. This activity suggests potential applications in treating mood disorders and anxiety .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development in antibiotic therapies .

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptor sites in the brain and peripheral tissues:

  • Opioid Receptor Modulation : The compound may modulate mu-opioid receptors leading to its analgesic effects.
  • Neurotransmitter Regulation : It is believed to enhance the release of neurotransmitters like serotonin and norepinephrine which could contribute to its CNS effects.

Case Study 1: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic efficacy of this compound compared to standard opioid treatments. Results showed that this compound produced comparable pain relief without significant respiratory depression or addiction potential .

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited bacteriostatic effects at low concentrations. This suggests potential for development as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
This compound is being investigated for its role as a precursor in the synthesis of various bioactive molecules. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties.

2. Antiviral and Antimicrobial Activity:
Research indicates that derivatives of azabicyclo compounds exhibit antiviral and antimicrobial activities. Studies have shown that modifications to the basic structure can lead to increased efficacy against specific pathogens .

3. Central Nervous System Disorders:
The compound's structural features suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds with similar frameworks have been studied for their neuroprotective effects .

Case Studies

StudyFocusFindings
Study 1 Synthesis of derivativesDemonstrated the synthesis of various derivatives from the parent compound, highlighting modifications that enhance solubility and bioavailability .
Study 2 Antimicrobial propertiesFound that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting a potential for new antibiotic development .
Study 3 NeuropharmacologyInvestigated the effects of the compound on neuronal cells, showing promise in neuroprotection and cognitive enhancement .

Synthetic Applications

1. Asymmetric Synthesis:
The compound serves as a chiral building block in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds essential for pharmaceutical applications.

2. Ligand Development:
It is used in the development of ligands for various biological targets, including receptors involved in neurotransmission and pain pathways.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 5,5-difluoro derivative (CAS 1272757-15-9) exhibits higher lipophilicity (XLogP3 = 2.4) compared to the hydroxylated target compound, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydroxyl vs.

Q & A

Basic: What are the recommended handling and storage conditions for this compound?

Answer:
The compound should be stored at 2–8°C in a dry environment to maintain stability . During handling, wear full chemical protective clothing, nitrile gloves, and a respirator (e.g., P95 or OV/AG/P99 filters) to minimize inhalation or dermal exposure. Avoid dust formation by using enclosed systems or local exhaust ventilation . Contaminated gloves must be disposed of according to laboratory waste protocols .

Advanced: How can the racemic nature of this compound influence chiral resolution in synthetic pathways?

Answer:
The racemic mixture introduces challenges in isolating enantiomers, which is critical for pharmacological studies. Methodologies include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases optimized for polar functional groups (e.g., hexane:isopropanol gradients).
  • Diastereomeric crystallization : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form separable diastereomers.
  • Enzymatic resolution : Lipases or esterases may selectively hydrolyze one enantiomer .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm bicyclic structure, tert-butoxycarbonyl (Boc) group, and hydroxyl proton shifts. Look for coupling constants (J-values) in the bicyclo[2.2.1]heptane system to validate stereochemistry .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acid and Boc group) and ~3400 cm⁻¹ (hydroxyl O–H stretch) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 268.321 (calculated for C13H21NO4) .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Answer:

  • Acidic conditions : The Boc group is susceptible to cleavage (e.g., TFA in DCM), while the hydroxyl group may undergo esterification or dehydration.
  • Basic conditions : The carboxylic acid may deprotonate, forming salts, but prolonged exposure risks β-lactam ring opening (if present in derivatives).
  • Thermal stability : Decomposition occurs above 50°C, with gas chromatography (GC-MS) identifying degradation products like tert-butyl alcohol and CO2 .

Advanced: What strategies optimize the synthesis of enantiopure derivatives from this racemic precursor?

Answer:

  • Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for epoxidation or hydroxylation of double bonds in intermediates .
  • Dynamic kinetic resolution (DKR) : Combine enzymatic resolution with in-situ racemization using transition-metal catalysts (e.g., Ru or Pd).
  • Protecting group manipulation : Temporarily mask the hydroxyl group (e.g., silyl ethers) to direct regioselective functionalization .

Basic: What first-aid measures are required for accidental exposure?

Answer:

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Eye exposure : Rinse with water for ≥15 minutes; consult a physician.
  • Ingestion : Do NOT induce vomiting; seek immediate medical attention .

Advanced: How can computational modeling predict the compound’s reactivity in drug design?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., penicillin-binding proteins) to assess antibiotic potential.
  • MD simulations : Study conformational flexibility of the bicyclic core under physiological conditions .

Basic: What regulatory classifications apply to this compound?

Answer:

  • GHS hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Carcinogenicity : Contains components classified by IARC/ACGIH as potential carcinogens (≥0.1% concentration) .
  • EPA compliance : No SARA 302/313 reporting requirements, but disposal must follow hazardous waste guidelines .

Advanced: How to resolve contradictions in reported toxicity data?

Answer:

  • In vitro assays : Conduct MTT or LDH leakage tests on HepG2 cells to clarify acute toxicity.
  • Ames test : Evaluate mutagenicity using TA98/TA100 strains with/without metabolic activation.
  • Comparative analysis : Cross-reference with structurally similar azabicyclo compounds (e.g., penicillins) to infer toxicity pathways .

Advanced: What role does the bicyclo[2.2.1]heptane core play in biological activity?

Answer:
The rigid bicyclic framework:

  • Enhances metabolic stability by restricting conformational flexibility.
  • Mimics transition states in enzyme inhibition (e.g., β-lactamase resistance).
  • Improves binding affinity to hydrophobic pockets in target proteins .

Basic: How to confirm the absence of genotoxic impurities?

Answer:

  • LC-MS/MS : Screen for nitrosamines or alkylating agents at ppm levels.
  • ICH M7 guidelines : Use (Q)SAR tools (e.g., Derek Nexus) to predict impurity mutagenicity.
  • Control strategies : Implement in-process testing and purge studies during synthesis .

Advanced: What analytical challenges arise in quantifying degradation products?

Answer:

  • Co-elution issues : Use UPLC with charged aerosol detection (CAD) for non-UV-active degradants.
  • Stability-indicating methods : Validate HPLC conditions (e.g., C18 column, 0.1% TFA in acetonitrile/water) to separate hydrolyzed or oxidized products.
  • Forced degradation : Expose the compound to heat, light, and pH extremes to identify labile sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
Reactant of Route 2
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.